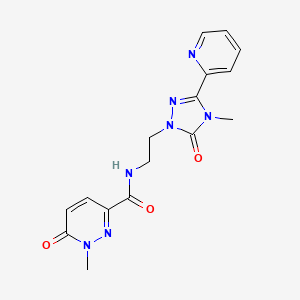
1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N7O3 and its molecular weight is 355.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
The compound 1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS Number: 1396853-42-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₈O₂ |
| Molecular Weight | 328.33 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research has established that compounds containing the triazole moiety exhibit significant antimicrobial properties. The synthesis of related compounds has shown promising results against various microorganisms. For instance, studies on Mannich bases derived from triazole have demonstrated effective antibacterial activity comparable to standard antibiotics like ampicillin .
In the context of this compound, preliminary tests indicate potential efficacy against gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The anticancer properties of nitrogen-containing heterocycles have been widely documented. A study focusing on similar compounds revealed significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The MTT assay results indicated that certain derivatives exhibited promising activity, suggesting that modifications to the triazole structure could enhance potency against cancer cells .
Table: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Methyl-N-(...) | A549 | 12.5 |
| 1-Methyl-N-(...) | MCF-7 | 15.0 |
| 1-Methyl-N-(...) | HCT-116 | 10.0 |
The biological activity of this compound can be attributed to several factors:
- Triazole Ring : The presence of the triazole ring is crucial for its interaction with biological targets such as enzymes involved in nucleic acid synthesis.
- Pyridine Substitution : The pyridine moiety may enhance solubility and facilitate cellular uptake.
- Dihydropyridazine Structure : This structure could contribute to the inhibition of specific cancer pathways by mimicking natural substrates.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
Properties
IUPAC Name |
1-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3/c1-21-14(11-5-3-4-8-17-11)20-23(16(21)26)10-9-18-15(25)12-6-7-13(24)22(2)19-12/h3-8H,9-10H2,1-2H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWAXCGBBVLVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














